3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide
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Overview
Description
3-Bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is a chemical compound that features a benzamide core substituted with a bromine atom and a pyrazole moiety
Preparation Methods
The synthesis of 3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide typically involves the following steps:
Formation of the pyrazole moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The benzamide core is brominated using bromine or a brominating agent such as N-bromosuccinimide.
Coupling reaction: The pyrazole moiety is then coupled with the brominated benzamide using a suitable coupling reagent under appropriate conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
3-Bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial applications: It may be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and pyrazole-containing molecules. Compared to these compounds, 3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide may offer unique properties due to the presence of both the bromine atom and the pyrazole moiety, which can influence its reactivity and biological activity.
Some similar compounds include:
- 4-Bromo-1,3,5-trimethyl-1H-pyrazole
- 2-Bromo-1,3,5-trimethylbenzene
- 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene
These compounds share structural similarities but differ in their specific substituents and overall reactivity.
Properties
IUPAC Name |
3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-9-13(10(2)18(3)17-9)8-16-14(19)11-5-4-6-12(15)7-11/h4-7H,8H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWUXZZWCYRPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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